Furan, 2,5-dimethyl-3-(thiofuroyl)-
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Overview
Description
Furan, 2,5-dimethyl-3-(thiofuroyl)- is a heterocyclic compound with the molecular formula C₁₁H₁₀O₃S. This compound is characterized by the presence of a furan ring substituted with two methyl groups and a thiofuroyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furan derivatives, including 2,5-dimethyl-3-(thiofuroyl)-furan, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is widely used due to its simplicity and efficiency. Additionally, the cyclization of allenyl ketones and the use of gold-catalyzed cyclizations have been reported as effective methods for synthesizing furan derivatives .
Industrial Production Methods: Industrial production of furan derivatives often involves catalytic processes that can be scaled up for large-scale synthesis. For example, the conversion of fructose to 2,5-dimethylfuran involves a catalytic biomass-to-liquid process, which can be adapted for the production of other furan derivatives .
Chemical Reactions Analysis
Types of Reactions: Furan, 2,5-dimethyl-3-(thiofuroyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its partial aromatic character, it behaves similarly to enol ethers and can undergo hydrolysis to form 1,4-diketones .
Common Reagents and Conditions: Common reagents used in the reactions of furan derivatives include nitric acid for oxidation and mild bases such as triethylamine for elimination reactions . Catalysts like palladium and gold are also employed in cyclization reactions to form substituted furans .
Major Products: The major products formed from the reactions of furan, 2,5-dimethyl-3-(thiofuroyl)- include various substituted furans and diketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Furan, 2,5-dimethyl-3-(thiofuroyl)- has several scientific research applications. It is used as a biofuel, a biomarker for smoking, and a pharmaceutical intermediate . Additionally, it is employed in organic synthesis for the derivatization of carbonyl-containing compounds to their oximes . Its singlet oxygen scavenging ability makes it useful for the determination of singlet oxygen in natural waters .
Mechanism of Action
The mechanism of action of furan, 2,5-dimethyl-3-(thiofuroyl)- involves its ability to act as a scavenger for singlet oxygen. This property is exploited in the determination of singlet oxygen through a Diels-Alder reaction followed by hydrolysis, leading to the formation of diacetylethylene and hydrogen peroxide as products .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to furan, 2,5-dimethyl-3-(thiofuroyl)- include other sulfur-substituted furan derivatives such as 2-methyl-3-furanthiol and methyl thiofuroate . These compounds share structural similarities and are often used as flavoring agents in the food industry .
Uniqueness: What sets furan, 2,5-dimethyl-3-(thiofuroyl)- apart from other similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research and industrial applications .
Properties
CAS No. |
101833-04-9 |
---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(furan-2-yl)methanethione |
InChI |
InChI=1S/C11H10O2S/c1-7-6-9(8(2)13-7)11(14)10-4-3-5-12-10/h3-6H,1-2H3 |
InChI Key |
XXLAHGKYYUTSPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=S)C2=CC=CO2 |
Origin of Product |
United States |
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